The Discovery and Antiviral Mechanism of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR): A Technical Guide
The Discovery and Antiviral Mechanism of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a potent nucleoside analogue with a broad spectrum of antiviral and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of EICAR. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative antiviral and cytotoxic data are presented. This document serves as a core resource for researchers and professionals involved in the development of novel antiviral therapeutics.
Introduction
The emergence of novel and drug-resistant viral pathogens necessitates the continued discovery and development of broad-spectrum antiviral agents. Nucleoside analogues have historically been a cornerstone of antiviral therapy, and 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) represents a significant member of this class. Initially investigated for its anti-leukemic potential, EICAR was later identified as a powerful antiviral compound with a mechanism of action centered on the inhibition of a key cellular enzyme, inosine monophosphate dehydrogenase (IMPDH).[1][2] This guide delves into the scientific journey of EICAR, from its initial synthesis to the elucidation of its antiviral properties.
Discovery and Synthesis
EICAR was first identified as the most potent compound in a series of newly synthesized 5-alkynyl-1-β-D-ribofuranosylimidazole-4-carboxamides.[3] Researchers at the Rega Institute for Medical Research in Belgium, in collaboration with scientists in Japan, were investigating novel nucleoside analogues and found that the introduction of a 5-ethynyl group resulted in a significant enhancement of biological activity.[3] This discovery highlighted EICAR as a promising candidate for further development.
The synthesis of EICAR is a multi-step process that has been refined over time. A common synthetic route involves the construction of the imidazole ring system followed by the glycosylation with a protected ribose derivative and subsequent introduction of the ethynyl group.
Mechanism of Action: Inhibition of IMP Dehydrogenase
The primary molecular target of EICAR is inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2] These guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.
EICAR is intracellularly phosphorylated to its 5'-monophosphate (EICAR-MP), which is the active form of the drug.[4] EICAR-MP then acts as a potent competitive inhibitor of IMPDH.[2] By blocking the activity of IMPDH, EICAR depletes the intracellular pools of guanine nucleotides, which in turn inhibits viral replication, as viruses are highly dependent on the host cell's nucleotide supply for the synthesis of their own genetic material.[2][5]
Below is a diagram illustrating the signaling pathway of IMPDH inhibition by EICAR.
Caption: IMPDH Inhibition Pathway by EICAR.
Quantitative Data
The antiviral activity and cytotoxicity of EICAR have been evaluated against a wide range of viruses and cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values reported in the literature.
Table 1: Antiviral Activity of EICAR (IC50)
| Virus Family | Virus | Cell Line | IC50 (µg/mL) | Reference |
| Poxviridae | Vaccinia virus | HeLa | 0.2 | [3][6] |
| Togaviridae | Sindbis virus | Vero | 0.4 | [3][6] |
| Togaviridae | Semliki forest virus | Vero | 0.4 | [3][6] |
| Arenaviridae | Junin virus | Vero | 1 | [3][6] |
| Arenaviridae | Tacaribe virus | Vero | 1 | [3][6] |
| Reoviridae | Reovirus type 1 | Vero | 4 | [3][6] |
| Orthomyxoviridae | Influenza A virus | MDCK | 1 | [3][6] |
| Orthomyxoviridae | Influenza B virus | MDCK | 1 | [3][6] |
| Paramyxoviridae | Parainfluenza virus type 3 | HeLa | 0.4 | [3][6] |
| Paramyxoviridae | Measles virus | Vero | 0.2 | [3][6] |
| Paramyxoviridae | Respiratory syncytial virus | HeLa | 0.4 | [3][6] |
| Paramyxoviridae | Mumps virus | Vero | 0.1-1 | [7] |
Table 2: Cytotoxicity of EICAR (CC50)
| Cell Line | Cell Type | CC50 (µg/mL) | Reference |
| HeLa | Human cervical carcinoma | 0.2-0.9 | [3][6] |
| Vero | African green monkey kidney | >200 | [7] |
| MDCK | Madin-Darby canine kidney | >200 | [7] |
| LLCMK2 | Rhesus monkey kidney | >200 | [7] |
| L1210 | Murine leukemia | 0.80 µM | [2] |
| CEM | Human T-lymphoblastoid | 1.4 µM | [2] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of EICAR in culture medium.
-
Culture medium (e.g., DMEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium containing 1% carboxymethylcellulose or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Remove the culture medium and wash the cell monolayers with PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 37°C.
-
Prepare serial dilutions of EICAR in the culture medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the EICAR dilutions (or medium alone for virus control) to the respective wells.
-
Overlay the cells with 2 mL of the overlay medium.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each EICAR concentration relative to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cells in exponential growth phase.
-
96-well microtiter plates.
-
Serial dilutions of EICAR in culture medium.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of EICAR in culture medium.
-
Remove the medium from the wells and add 100 µL of the EICAR dilutions (or medium alone for cell control).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-5 days).
-
After incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each EICAR concentration relative to the cell control.
-
The CC50 value is determined by plotting the percentage of viability against the drug concentration and using regression analysis.
Conclusion
5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) is a nucleoside analogue with potent, broad-spectrum antiviral activity. Its discovery was a significant step in the search for new antiviral agents. The mechanism of action, through the inhibition of IMPDH, highlights a key cellular pathway that can be targeted for antiviral intervention. The data and protocols presented in this guide provide a comprehensive resource for the scientific community, facilitating further research into EICAR and the development of next-generation antiviral drugs. The favorable in vitro activity profile of EICAR warrants continued investigation into its potential therapeutic applications.
References
- 1. EICAR (antiviral) - Wikipedia [en.wikipedia.org]
- 2. Eicar (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide). A novel potent inhibitor of inosinate dehydrogenase activity and guanylate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of EICAR (5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide), a potent inhibitor of inosinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (ribavirin) and 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) markedly potentiate the inhibitory effect of 2',3'-dideoxyinosine on human immunodeficiency virus in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
